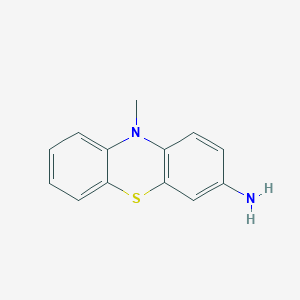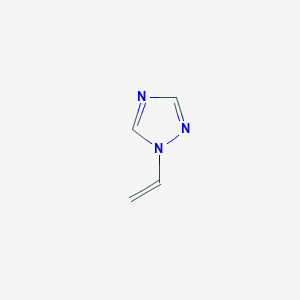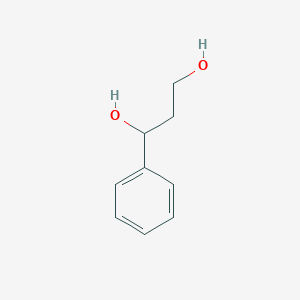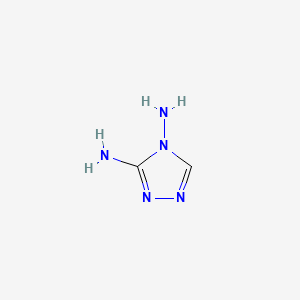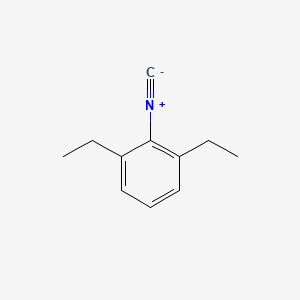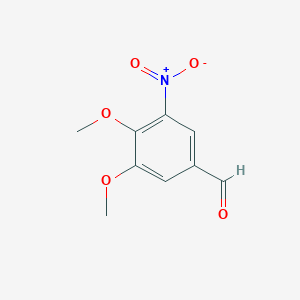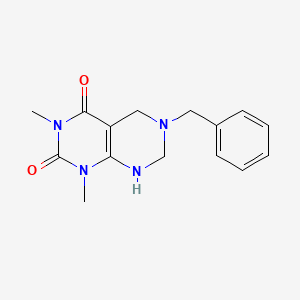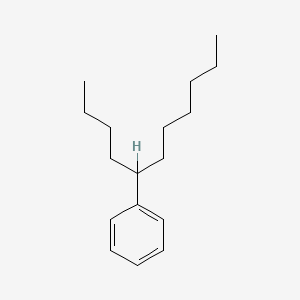
5-Phenylundecane
Overview
Description
5-Phenylundecane is a chemical compound with the molecular formula C17H28 . It has a molecular weight of 232.40 g/mol . It is also known by other names such as Undecane, 5-phenyl- (7CI,8CI), (1-Butylheptyl)benzene, and 5-Undecanylbenzene .
Molecular Structure Analysis
The molecular structure of 5-Phenylundecane consists of a benzene ring attached to an undecane chain, which is a chain of 11 carbon atoms . The benzene ring is a planar, cyclic structure consisting of six carbon atoms, with alternating single and double bonds, which results in a delocalized π electron system .
Physical And Chemical Properties Analysis
5-Phenylundecane has a density of 0.9±0.1 g/cm³. It has a boiling point of 306.5±9.0 °C at 760 mmHg. The vapour pressure of 5-Phenylundecane is 0.0±0.3 mmHg at 25°C. The enthalpy of vaporization is 52.5±0.8 kJ/mol. The flash point is 134.3±9.1 °C .
Scientific Research Applications
Aggregation Pheromone in Termites
“5-Phenylundecane” has been identified as a component of an aggregation pheromone in the termite species Reticulitermes speratus . The pheromone signals nestmate presence and induces arrest in the termite workers . The pheromone consists of an aromatic compound (2-phenylundecane), cuticular hydrocarbons (pentacosane and heptacosane), fatty acids (palmitic acid and trans-vaccenic acid), and cholesterol . Although 2-phenylundecane alone attracted workers, the combination of all six compounds showed greater arrestant activity . This pheromone enables rapid, long-lasting aggregation of termite workers, which contributes to efficient feeding and colonization of new wood .
Anti-Cancer Compound Production
While “5-Phenylundecane” itself is not directly mentioned, it is known that a wide range of bioactive agents like alkaloids, steroids, phenolics, saponins, flavonoids, and terpenoids are in huge demand commercially for their potential anti-cancer properties . These compounds are often produced in plant tissue cultures, which offer advantages over conventional methods in terms of their continuous, controlled, aseptic production, large scale and de novo synthesis opportunity . It’s possible that “5-Phenylundecane” could be produced or used in similar contexts, but further research would be needed to confirm this.
Safety and Hazards
Mechanism of Action
Target of Action
5-Phenylundecane is an alkylbenzene . Alkylbenzenes are a group of organic compounds which consist of a benzene ring substituted with an alkyl group . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, as they determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
properties
IUPAC Name |
undecan-5-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-3-5-7-9-13-16(12-6-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPCXIBGXYGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874984 | |
| Record name | BENZENE, (1-BUTYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00155 [mmHg] | |
| Record name | Benzene, (1-butylheptyl)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5-Phenylundecane | |
CAS RN |
4537-15-9 | |
| Record name | (1-Butylheptyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-butylheptyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-BUTYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 5-Phenylundecane in Tempe, and how is it extracted?
A1: Research suggests that 5-Phenylundecane is one of the volatile compounds produced during the fermentation of Tempe, a traditional Indonesian food made from soybeans. [] A modified simultaneous distillation-extraction method, utilizing steam distillation and benzene as a solvent, was employed to isolate 5-Phenylundecane from Tempe samples at different fermentation stages. []
Q2: Can you explain the presence of 5-Phenylundecane as a product in the decomposition of lauroyl peroxide?
A2: The study investigating lauroyl peroxide decomposition reveals that 5-Phenylundecane is formed as an isomeric alkylbenzene product when the reaction occurs in benzene. [] This formation is attributed to a 1,5-hydrogen migration within the undecyl radical generated during the decomposition process. [] The relative yield of 5-Phenylundecane remains relatively consistent regardless of the initial lauroyl peroxide concentration, decomposition temperature, or the addition of iodine, suggesting its formation is primarily governed by the undecyl radical's inherent rearrangement tendency. []
Q3: Are there any analytical techniques available to identify and quantify 5-Phenylundecane?
A3: Both studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for identifying and quantifying 5-Phenylundecane within their respective sample matrices. [, ] This technique provides valuable information regarding the compound's presence and relative abundance in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1205238.png)
![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)
